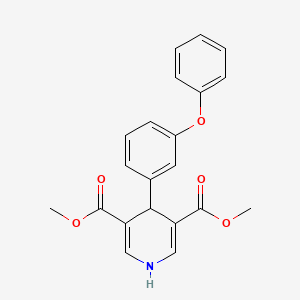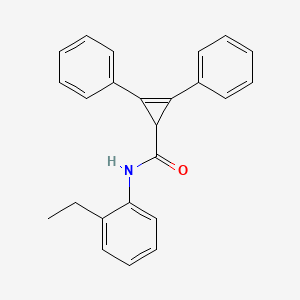![molecular formula C20H17ClN2O3 B3672211 3-(1-{[(4-chlorophenyl)carbonyl]amino}-5-phenyl-1H-pyrrol-2-yl)propanoic acid](/img/structure/B3672211.png)
3-(1-{[(4-chlorophenyl)carbonyl]amino}-5-phenyl-1H-pyrrol-2-yl)propanoic acid
概要
説明
3-(1-{[(4-chlorophenyl)carbonyl]amino}-5-phenyl-1H-pyrrol-2-yl)propanoic acid is a complex organic compound that features a pyrrole ring substituted with a chlorophenyl carbonyl group and a phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-{[(4-chlorophenyl)carbonyl]amino}-5-phenyl-1H-pyrrol-2-yl)propanoic acid typically involves multi-step organic reactions. One common method involves the initial formation of the pyrrole ring through a cyclization reaction. This is followed by the introduction of the chlorophenyl carbonyl group and the phenyl group through substitution reactions. The final step involves the addition of the propanoic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis machines that can handle the complex multi-step reactions required. These machines ensure precise control over reaction conditions such as temperature, pressure, and reagent concentrations, leading to high yields and purity of the final product.
化学反応の分析
Types of Reactions
3-(1-{[(4-chlorophenyl)carbonyl]amino}-5-phenyl-1H-pyrrol-2-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces substituted derivatives with different functional groups.
科学的研究の応用
3-(1-{[(4-chlorophenyl)carbonyl]amino}-5-phenyl-1H-pyrrol-2-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 3-(1-{[(4-chlorophenyl)carbonyl]amino}-5-phenyl-1H-pyrrol-2-yl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
Indole derivatives: Share a similar heterocyclic structure and are known for their diverse biological activities.
Pyrrole derivatives: Similar in structure and often used in medicinal chemistry for drug development.
Uniqueness
3-(1-{[(4-chlorophenyl)carbonyl]amino}-5-phenyl-1H-pyrrol-2-yl)propanoic acid is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications.
特性
IUPAC Name |
3-[1-[(4-chlorobenzoyl)amino]-5-phenylpyrrol-2-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O3/c21-16-8-6-15(7-9-16)20(26)22-23-17(11-13-19(24)25)10-12-18(23)14-4-2-1-3-5-14/h1-10,12H,11,13H2,(H,22,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOANSGVBKXKCKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(N2NC(=O)C3=CC=C(C=C3)Cl)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[5-((2E)-3-phenylprop-2-enylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic aci d](/img/structure/B3672136.png)
![4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-hydroxyphenyl)butanamide](/img/structure/B3672139.png)
![ETHYL 2-(3-CHLOROBENZAMIDO)-5-[(2-ETHOXYPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE](/img/structure/B3672147.png)
![1-(2-Chlorobenzoyl)-3-[2-(naphthalen-1-YL)-2H-1,2,3-benzotriazol-5-YL]thiourea](/img/structure/B3672161.png)
![4-methyl-3-[2-(4-methylphenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one](/img/structure/B3672163.png)
![Ethyl 5-[(2-ethoxyphenyl)carbamoyl]-2-(4-fluorobenzamido)-4-methylthiophene-3-carboxylate](/img/structure/B3672170.png)
![3-ethoxy-N-[2-(naphthalen-1-yl)-2H-benzotriazol-5-yl]benzamide](/img/structure/B3672172.png)
![2-hydroxy-3-nitro-5-[(trifluoromethyl)sulfonyl]benzaldehyde](/img/structure/B3672186.png)
![(5Z)-1-(furan-2-ylmethyl)-5-[[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B3672193.png)

![1-[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea](/img/structure/B3672221.png)

![1-[5-(4-Chlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-(2,4-dichlorophenyl)urea](/img/structure/B3672225.png)
